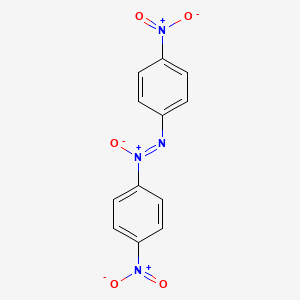

Diazene, bis(4-nitrophenyl)-, 1-oxide

Description

Historical Development of Azoxyarene Chemistry

The exploration of azoxyarenes began in the mid-19th century with the pioneering work of Russian chemist Nikolay Zinin. In 1842, Zinin discovered that nitroarenes could be reduced to their corresponding amines using reagents like sodium sulfide, a transformation now known as the Zinin reduction. sciencemadness.orgwikipedia.orgnumberanalytics.comorganicreactions.org This reaction was pivotal as it opened the door to the synthesis of a wide array of aromatic amines and laid the groundwork for understanding the stepwise reduction of nitro compounds, where azoxyarenes are key intermediates.

A landmark discovery in this field was the Wallach rearrangement , reported by Otto Wallach in 1880. wikipedia.orgcdnsciencepub.com This reaction involves the acid-catalyzed conversion of azoxybenzenes into hydroxyazobenzenes. wikipedia.org The Wallach rearrangement not only provided a new synthetic route to valuable azo dyes but also presented a mechanistic puzzle that would intrigue chemists for decades, involving a proposed dicationic intermediate. cdnsciencepub.com These early discoveries established the fundamental reactivity and synthetic potential of the azoxy functional group, setting the stage for future investigations into compounds like Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide.

Current Research Significance of Diazene, bis(4-nitrophenyl)-, 1-oxide within Modern Organic Chemistry

In contemporary organic chemistry, Diazene, bis(4-nitrophenyl)-, 1-oxide and related azoxyarenes are valued for their unique electronic and structural properties. The presence of the electron-withdrawing nitro groups and the polar azoxy bridge makes this molecule a subject of interest in several advanced research areas.

One of the most promising applications for highly nitrated azoxy compounds is in the field of high-energy materials . nih.govresearchgate.netrhhz.net The high nitrogen and oxygen content in molecules like 4,4'-dinitroazoxybenzene contributes to a high heat of formation and density, which are critical parameters for energetic performance. nih.govrhhz.net Research into related structures, such as those based on furazan (B8792606) rings linked by azoxy bridges, has shown that these compounds can exhibit excellent detonation properties, sometimes superior to traditional high explosives. researchgate.netrhhz.net This positions Diazene, bis(4-nitrophenyl)-, 1-oxide as a potential precursor or model compound for the development of novel, environmentally friendly energetic materials.

Furthermore, the rigid, rod-like structure of the azoxybenzene (B3421426) core is a key feature in the design of liquid crystals . researchgate.nettcichemicals.comtcichemicals.com While research has extensively focused on alkoxy-substituted azoxybenzenes, the principles of molecular self-organization are applicable to a range of derivatives. The introduction of polar nitro groups can significantly influence the mesomorphic properties, making compounds like Diazene, bis(4-nitrophenyl)-, 1-oxide and its derivatives interesting candidates for new liquid crystalline materials with specific electronic and optical properties.

Azoxyarenes also serve as versatile synthetic intermediates . The azoxy group can be readily transformed into other nitrogen-containing functionalities, and the aromatic rings can be further functionalized. The reduction of the nitro groups in Diazene, bis(4-nitrophenyl)-, 1-oxide, for instance, would yield the corresponding diamino derivative, a potentially valuable monomer for the synthesis of high-performance polymers. Modern synthetic methods continue to explore the reactivity of the azoxy group, including its use in photofunctional materials and as a building block in the synthesis of complex organic molecules. sciencemadness.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-(4-nitrophenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXNMGKOQFNSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-25-5 | |

| Record name | Diazene, bis(4-nitrophenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Diazene, Bis 4 Nitrophenyl , 1 Oxide and Its Analogues

Reductive Routes to Azoxybenzene (B3421426) Compounds

Reductive methodologies are the most common and versatile approaches for the synthesis of azoxybenzenes and their derivatives. These routes typically start from readily available nitroaromatic compounds and involve partial reduction and condensation steps to yield the desired azoxy product. The choice of reducing agent and reaction conditions is crucial for selectively obtaining the azoxy compound while avoiding over-reduction to azo or amine byproducts.

Reduction of Nitroarenes to Diazene (B1210634) Oxides

The partial reduction of nitroarenes is a direct and widely used method for the synthesis of symmetrical azoxy compounds. This process involves the condensation of two partially reduced intermediates, nitrosobenzene (B162901) and phenylhydroxylamine, which are generated in situ from the nitroarene starting material. The reaction conditions must be carefully controlled to favor the formation of these intermediates and their subsequent condensation over further reduction.

Glucose has emerged as an environmentally friendly and effective reducing agent for the synthesis of azoxy compounds from nitroarenes, particularly in alkaline media. This method offers a green alternative to many traditional reducing agents.

A notable example is the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, an analogue of Diazene, bis(4-nitrophenyl)-, 1-oxide. In this procedure, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) is treated with a solution of glucose monohydrate in a mixture of ethanol and aqueous sodium hydroxide at 50°C. stackexchange.comresearchgate.net The reaction proceeds to completion within 2 hours, yielding the desired azoxy compound in high yield after purification. stackexchange.comresearchgate.net This method is advantageous as it avoids the use of heavy metal catalysts and harsh reducing agents. stackexchange.comresearchgate.net

| Starting Material | Reducing Agent | Solvent/Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-(4-nitrophenyl)-1,3-dioxolane | Glucose monohydrate | Ethanol / 30% aq. NaOH | 50 | 2 | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | High |

Various metals and their salts are employed to mediate the reduction of nitroarenes to azoxybenzenes. Zinc (Zn) and Bismuth (Bi) are commonly used, often in conjunction with other reagents, to achieve selective reduction.

Zinc dust, in the presence of ammonium (B1175870) chloride in aqueous ethanol, has been shown to be an effective system for the selective synthesis of azoxybenzenes from nitroarenes. informahealthcare.com The reaction of 4-chloronitrobenzene with zinc dust and ammonium chloride at 50°C for 12 hours yields 1,2-bis(4-chlorophenyl)diazene oxide in 81% yield. informahealthcare.com A plausible mechanism involves the zinc-mediated reduction of the nitro group to a nitroso and then a hydroxylamine (B1172632) intermediate. The subsequent condensation of these two intermediates leads to the formation of the azoxy linkage. informahealthcare.com

Bismuth and its compounds also catalyze the reduction of nitroarenes. Aromatic nitro compounds can be selectively reduced to their corresponding azoxy derivatives in good yields using sodium borohydride (B1222165) in the presence of bismuth powder in methanol.

Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of reducing nitroarenes. However, their reactivity often leads to the formation of azo compounds or amines as the major products.

The reduction of nitrobenzene with LiAlH₄ typically yields azobenzene. stackexchange.com The reaction mechanism is believed to proceed through nitrosobenzene and phenylhydroxylamine intermediates, which can then condense to form the azoxybenzene. However, under the strong reducing conditions of LiAlH₄, the azoxybenzene is often further deoxygenated to the azobenzene.

Sodium borohydride, while generally less reactive towards nitro groups, can be used in conjunction with catalysts to achieve the desired transformation. For instance, the NaBH₄/BiCl₃ system has been reported to reduce nitroarenes to azoxy compounds. The reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane has also been shown to produce azo or azoxy derivatives. acs.org

Reductive Dimerization of Nitroso Compounds

The reductive dimerization of nitrosobenzenes is an effective and straightforward method for preparing substituted azoxybenzenes. This approach often proceeds without the need for additional catalysts or reagents and can be applied to a wide range of substrates. The reactivity of this dimerization is enhanced by the presence of electron-withdrawing substituents on the nitrosobenzene ring, such as the nitro group in 4-nitrosobenzene. researchgate.net

The reaction can be carried out in various solvents, with isopropanol (B130326) often providing high efficiency. researchgate.net The mechanism is thought to involve the formation of a dimer, followed by nucleophilic attack and subsequent reduction steps to yield the final azoxybenzene product. researchgate.net

A significant advancement in the synthesis of azoxybenzenes is the development of one-pot procedures that start from more readily available anilines. In these methods, the aniline (B41778) is first oxidized in situ to the corresponding nitrosobenzene, which then undergoes reductive dimerization to form the azoxybenzene. researchgate.net

One such procedure involves the oxidation of anilines with oxone (potassium peroxymonosulfate) to generate the nitroso intermediate. Subsequent heating of the reaction mixture then promotes the reductive dimerization to the azoxybenzene. researchgate.net This one-pot approach is scalable and practical, avoiding the need to isolate the often unstable nitroso intermediate. researchgate.net

Another environmentally friendly one-pot method utilizes N,N-Diisopropylethylamine (DIPEA) as a catalyst in water. Aniline derivatives are oxidized with oxone in a mixture of acetonitrile and water to form the nitrosobenzene in situ. The addition of DIPEA then catalyzes the reductive dimerization at room temperature, affording the azoxybenzene in moderate to high yields. utrgv.edu

| Starting Material | Reagents | Solvent | Product | Yield (%) |

| Aniline | 1. Oxone; 2. Heat | Isopropanol | Azoxybenzene | up to 60% researchgate.net |

| Aniline derivative | 1. Oxone; 2. DIPEA | Acetonitrile/Water | Substituted Azoxybenzene | 65-92% utrgv.edu |

Organocatalytic Approaches (e.g., DIPEA-catalyzed)

A sustainable and metal-free approach for the synthesis of azoxybenzenes, including analogues of Diazene, bis(4-nitrophenyl)-, 1-oxide, utilizes the organocatalyst N,N-Diisopropylethylamine (DIPEA). This method involves the reductive dimerization of nitrosobenzenes and can also be adapted into a one-pot procedure starting from anilines. acs.orgnih.gov The reaction is notable for its environmentally friendly conditions, proceeding at room temperature and often using water as a solvent. acs.orgnih.gov

In a typical procedure starting from a nitrosobenzene derivative, the substrate is stirred with a catalytic amount of DIPEA in a suitable solvent. acs.org The versatility of DIPEA is highlighted in its ability to facilitate high-yielding, selective synthesis of azoxybenzenes with a variety of substituents, including both electron-donating and electron-withdrawing groups. acs.orgnih.gov For instance, the synthesis of (Z)-1,2-Bis(4-nitrophenyl)diazene 1-oxide has been reported as part of this class of reactions. acs.org

The proposed mechanism suggests that DIPEA initiates a single electron transfer process, interacting with the nitroso group to form a DIPEA radical, which in turn facilitates the dimerization and subsequent formation of the azoxy product. acs.org This catalytic approach is attractive for its operational simplicity and reduced environmental impact compared to traditional metal-catalyzed methods. acs.org

Oxidative Pathways to Diazene Oxide Formation

Oxidative methods are fundamental in the synthesis of diazene oxides. These pathways typically start from precursors with nitrogen in a lower oxidation state, such as aromatic amines or azo compounds, which are then oxidized to form the N-N(O) bond.

Oxidation of Aromatic Amines

The direct oxidation of aromatic amines is a common route to azoxyarenes. nih.gov Various oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a frequent choice due to its environmental compatibility. nih.gov The selectivity of the reaction, favoring the formation of azoxybenzenes over other oxidation products like nitrobenzenes, can be controlled by adjusting the basicity of the reaction medium. nih.gov

Studies have shown that in the presence of a weak base like sodium fluoride (NaF) and H₂O₂, anilines can be selectively converted to azoxybenzenes in high yields. nih.gov This method is applicable to a wide range of substituted anilines, including those with electron-rich and electron-poor functionalities. nih.gov The reaction typically proceeds by the initial oxidation of the aniline to a nitrosobenzene and a hydroxylamine, which then condense to form the azoxy linkage. Another potential pathway involves the formation of an aniline radical. nih.gov

Enzymatic approaches have also been explored, using fungal unspecific peroxygenases as catalysts. These biocatalysts can effectively synthesize azoxy compounds from simple aniline starting materials, offering a green alternative to traditional chemical methods. rsc.org

Oxidation of Azo Compounds

An alternative oxidative route begins with the corresponding azo compound, Ar-N=N-Ar', which is then N-oxidized to the azoxy derivative, Ar-N=N(O)-Ar'. This transformation is a recognized metabolic pathway and can be replicated synthetically. nih.gov Peroxy acids are effective reagents for this oxidation. acs.org

The oxidation of azo dyes, for example, has been studied using reagents like peroxy acids and tert-butyl hydroperoxide, which initially generates an azoxy compound. acs.org The reaction mechanism involves the addition of an oxygen atom to one of the nitrogen atoms of the azo group. It is generally assumed that the oxygen atom adds to the nitrogen atom adjacent to the more electron-poor aryl ring. researchgate.net

Optimization of Reaction Conditions for Diazene, bis(4-nitrophenyl)-, 1-oxide Synthesis

The successful synthesis of Diazene, bis(4-nitrophenyl)-, 1-oxide relies heavily on the careful optimization of reaction parameters. Factors such as the solvent system, temperature, and concentration of reactants can significantly impact the reaction's yield, selectivity, and rate.

Solvent System Influence on Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of azoxybenzenes. In the DIPEA-catalyzed reductive dimerization of nitrosobenzene, a screening of various solvents demonstrated that water provides excellent yields, making it an environmentally friendly and effective medium for this transformation. acs.orgnih.gov

In the oxidation of anilines to azoxybenzenes using H₂O₂, acetonitrile (MeCN) was found to be a highly effective solvent, leading to excellent yields and selectivity. nih.gov The reaction's outcome can be dramatically different based on the solvent's properties; for instance, in certain photocatalytic reductions of nitrobenzene, using tetrahydrofuran (THF) favored the formation of azoxybenzene, whereas methanol led to the fully reduced aniline. researchgate.net This highlights the solvent's crucial role in directing the reaction toward the desired product. researchgate.net

Temperature and Concentration Effects in Reaction Control

Temperature is a key parameter for controlling reaction rate and selectivity. The DIPEA-catalyzed synthesis of azoxybenzenes proceeds efficiently at room temperature over several hours (e.g., 16 hours), which is advantageous for its energy efficiency and for minimizing potential side reactions that could occur at higher temperatures. acs.orgnih.gov In contrast, the oxidation of anilines with H₂O₂ and a weak base catalyst like NaF is typically performed at an elevated temperature of 80 °C to achieve a reasonable reaction rate. nih.gov However, when stronger bases are used in the same system, the reaction becomes exothermic and must be conducted at room temperature to control the decomposition of H₂O₂. acs.orgnih.gov

The concentration of reagents, particularly the catalyst and oxidant, also significantly influences the reaction outcome. In the DIPEA-catalyzed method, it was found that the amount of catalyst could be reduced from 2.0 equivalents to as little as 0.25 equivalents while maintaining a high product yield. nih.gov This optimization is crucial for the process's economic and environmental profile. Similarly, in the oxidation of anilines, the concentration of H₂O₂ is a critical factor; reducing its quantity can lead to a decrease in both the yield and selectivity of the desired azoxybenzene product. nih.gov

Mechanistic Elucidation of Reactions Involving Diazene, Bis 4 Nitrophenyl , 1 Oxide

Electron Transfer Mechanisms in Azoxyarene Transformations

The transformations of azoxyarenes, including Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide, are often initiated by electron transfer events, particularly under photochemical conditions. Upon absorption of light, azoxyarene systems can be promoted to an excited singlet state. acs.org This excited state is a key intermediate that can trigger subsequent chemical changes.

One of the primary mechanisms involved is single-electron transfer (SET), where the excited molecule can either donate or accept an electron, leading to the formation of radical species. sigmaaldrich.com The feasibility of a photoinduced electron transfer can be predicted by considering the Gibbs free energy of the process, which takes into account the redox potentials of the catalyst and the substrate, as well as the excitation energy of the photosensitizer. sigmaaldrich.com In the context of azoxyarene synthesis or degradation, an SET event can initiate a cascade of reactions. For instance, the reduction of precursor nitroaromatics to form the azoxy bridge often proceeds through intermediates that are generated via sequential electron transfers.

Investigation of Radical Intermediates in Diazene Oxide Synthesis

The synthesis and reactions of diazene oxides and related compounds frequently involve radical intermediates. The formation of the core diazene structure can be conceptualized through the dimerization of radical species. For example, the expulsion of dinitrogen from 1,2-dialkyldiazenes is a well-established method for generating carbon-centered radicals that can subsequently combine to form new carbon-carbon bonds. nih.gov This process typically occurs through a triplet excited state of the diazene, which fragments to produce two radical species that can recombine. nih.gov

While Diazene, bis(4-nitrophenyl)-, 1-oxide is an azoxy compound, the chemistry of related diazenes provides a model for understanding potential radical pathways in its synthesis. The formation of the N=N bond is a key step, and radical mechanisms offer a plausible route. For instance, radical-based dimerization of cyclotryptamine derivatives has been achieved through the fragmentation of unsymmetrical diazenes, where the recombination of localized radicals occurs within a solvent cage to form the desired product. nih.gov

The synthesis of diazenes can proceed through pathways that generate biradical species via the extrusion of nitrogen under thermal or photochemical conditions. rhhz.net These reactions can occur in a stepwise fashion, particularly in unsymmetrical compounds, via an intermediary diazinyl radical. rhhz.net The high reactivity of the resulting biradicals allows for various synthetic transformations, including the formation of sterically congested bonds. nih.govrhhz.net Such radical-mediated reactions highlight the importance of radical intermediates in the construction of complex molecules containing nitrogen-nitrogen bonds.

Redox Chemistry of the Azoxy Group within the Compound

The formation of the azoxy group in Diazene, bis(4-nitrophenyl)-, 1-oxide is fundamentally a redox process. The most common synthetic routes involve either the oxidation of anilines or the reductive coupling of nitro compounds. mdpi.comnih.gov

The reduction of nitroarenes is a widely used method for synthesizing azoxybenzenes. mdpi.com This transformation involves the partial reduction of the nitro group. For example, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) can be reduced using glucose in an alkaline medium to yield the corresponding azoxybenzene (B3421426) derivative. mdpi.comresearchgate.net This method is advantageous as it uses an environmentally friendly reducing agent. The reaction conditions, such as temperature and solvent, are critical; for instance, using a water-ethanol medium can optimize the yield and minimize side reactions. mdpi.com

Alternatively, the oxidation of anilines provides another route to azoxybenzenes. This process involves the in-situ generation of nitrosobenzene (B162901) derivatives from anilines, followed by a condensation reaction. nih.gov The use of a cost-effective catalyst like N,N-Diisopropylethylamine (DIPEA) in a green solvent such as water demonstrates an environmentally friendly approach to this synthesis. nih.gov The versatility of these methods allows for the synthesis of azoxybenzenes with a variety of substituents. nih.govacs.org

The table below summarizes key redox pathways for the synthesis of azoxyarenes.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Reductive Dimerization | Nitrosobenzenes | DIPEA, Water, Room Temperature | Azoxybenzenes | nih.gov |

| Oxidation | Anilines | Oxone, DIPEA, Water, Room Temperature | Azoxybenzenes | nih.gov |

| Reduction | Nitro Compounds | Glucose, NaOH, Ethanol/Water, 50°C | Azoxybenzenes | mdpi.com |

Stereochemical Aspects of Diazene Oxide Formation and Reactions

The stereochemistry of diazene oxides is centered around the N=N double bond, which can exist as E/Z isomers. The presence of the oxygen atom on one of the nitrogen atoms introduces an additional element of asymmetry. The thermal or photochemical E/Z isomerization is a key stereochemical process for diazenes and azoxybenzenes. Nitric oxide has been shown to be an efficient catalyst for the cis-trans (E/Z) isomerization of diazenes, with a proposed mechanism involving the interaction of nitric oxide with the lone pairs of the diazene nitrogen atoms. researchgate.net This interaction leads to the formation of a weakly bound adduct with a significantly lower isomerization barrier. researchgate.net

In reactions involving the formation of diazene oxides from radical intermediates, the stereoselectivity is often dictated by the substrate itself rather than by external reagents. nih.gov This principle of substrate control means that the inherent structural and electronic properties of the reacting molecules guide the stereochemical outcome. For example, in photocatalytic denitrogenation reactions that generate C(sp³)–C(sp³) bonds, products derived from substrates with more isolated amino groups may be formed as mixtures of diastereomers. nih.gov

The stereochemistry of precursors can also be preserved during certain reactions. While not directly related to azoxybenzene formation, the Diels-Alder reaction serves as a classic example where the stereochemistry of substituents on the dienophile is retained in the final product. masterorganicchemistry.com This principle of stereochemical retention can be relevant in specific, concerted reaction pathways involving azoxyarenes.

Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving Diazene, bis(4-nitrophenyl)-, 1-oxide are profoundly influenced by the two 4-nitrophenyl substituents. The nitro group is a strong electron-withdrawing group, which significantly affects the electron density of the aromatic ring and the azoxy core.

In nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the synthesis of the precursors of this compound, electron-withdrawing substituents at the ortho and para positions dramatically increase the reaction rate. researchgate.net These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the nucleophilic attack. The strong electron-withdrawing nature of the nitro groups in Diazene, bis(4-nitrophenyl)-, 1-oxide makes the phenyl rings highly electron-deficient and thus susceptible to nucleophilic attack, a factor that must be considered in its subsequent reactions.

| Substituent (Position) | Compound Name | Reference |

| 4-Nitro | (Z)-1,2-Bis(4-nitrophenyl)diazene 1-oxide | nih.govacs.org |

| 4-Chloro | (Z)-1,2-Bis(4-chlorophenyl)diazene 1-oxide | nih.govacs.org |

| 4-Bromo | (Z)-1,2-Bis(4-bromophenyl)diazene 1-oxide | nih.gov |

| 4-Fluoro | (Z)-1,2-Bis(4-fluorophenyl)diazene 1-oxide | nih.govacs.org |

| 4-Hydroxy | (Z)-1,2-Bis(4-hydroxyphenyl)diazene 1-oxide | acs.org |

The kinetic effects of substituents are not limited to the starting materials. Neighboring-substituent effects can also play a role, where the reaction at one site on a molecule influences the reactivity of an adjacent site. rsc.org This can lead to autocatalytic or autoretardative behavior in reactions.

Advanced Characterization and Spectroscopic Analysis of Diazene, Bis 4 Nitrophenyl , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental spectra for Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide are not widely documented in readily available literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the compound's structure and data from analogous molecules.

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two p-substituted phenyl rings are chemically equivalent. The protons on each ring would form an AA'BB' spin system, appearing as two distinct sets of doublets in the downfield aromatic region. The strong electron-withdrawing nature of both the nitro (NO₂) group and the azoxy (-N=N(O)-) bridge deshields the aromatic protons significantly. Protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) than those ortho to the azoxy group.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing four signals for the aromatic carbons. The ipso-carbons attached to the azoxy bridge and the nitro groups would be the most deshielded. Based on data from related nitrophenyl compounds, the carbon attached to the nitro group can be expected in the 145-150 ppm range, while the carbon attached to the azoxy nitrogen would also be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diazene, bis(4-nitrophenyl)-, 1-oxide

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~ 8.4 - 8.6 | Doublet | Protons ortho to the NO₂ group |

| ¹H (Aromatic) | ~ 8.2 - 8.4 | Doublet | Protons ortho to the azoxy group |

| ¹³C (C-NO₂) | ~ 148 - 152 | Singlet | Ipso-carbon attached to the nitro group |

| ¹³C (C-N=N(O)) | ~ 145 - 149 | Singlet | Ipso-carbon attached to the azoxy group |

| ¹³C (Aromatic CH) | ~ 125 - 128 | Doublet | Carbons ortho to the azoxy group |

| ¹³C (Aromatic CH) | ~ 123 - 125 | Doublet | Carbons ortho to the nitro group |

Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary depending on the solvent and instrument frequency.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For Diazene, bis(4-nitrophenyl)-, 1-oxide, the key vibrational modes are associated with the nitro groups, the azoxy bridge, and the aromatic rings.

In the IR spectrum, the most prominent bands are expected to be the strong asymmetric and symmetric stretching vibrations of the nitro groups. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-O stretch of the azoxy group is expected to produce a characteristic band around 1300 cm⁻¹. The N=N stretch of the azoxy bridge often appears around 1450-1480 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the rings will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric stretch of the nitro group is typically strong in the Raman spectrum, appearing around 1340 cm⁻¹. spectroscopyonline.com The vibrations of the aromatic rings and the N=N bond should also be Raman active.

Table 2: Characteristic Vibrational Frequencies for Diazene, bis(4-nitrophenyl)-, 1-oxide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Azoxy (N=N(O)) | N=N Stretch | 1450 - 1480 | Medium |

| Azoxy (N-O) | N-O Stretch | ~ 1300 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. The molecular formula of Diazene, bis(4-nitrophenyl)-, 1-oxide is C₁₂H₈N₄O₅, which corresponds to a monoisotopic mass of approximately 288.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 288. A key fragmentation pathway for azoxybenzenes is the loss of the oxygen atom from the azoxy bridge, resulting in a significant [M-16]⁺ peak. This fragment corresponds to the molecular ion of the analogous azo compound, 4,4'-dinitroazobenzene (B14157291) (m/z 272). nist.gov Further fragmentation would involve the nitro groups, with characteristic losses of O (m/z 16), NO (m/z 30), and NO₂ (m/z 46). Cleavage of the C-N bonds and fragmentation of the aromatic rings would lead to further daughter ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of Diazene, bis(4-nitrophenyl)-, 1-oxide

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 288 | Molecular Ion [M]⁺ | [C₁₂H₈N₄O₅]⁺ |

| 272 | Loss of O from azoxy group [M-16]⁺ | [C₁₂H₈N₄O₄]⁺ |

| 242 | Loss of NO₂ [M-46]⁺ | [C₁₂H₈N₃O₃]⁺ |

| 122 | Nitrophenyl cation | [C₆H₄NO₂]⁺ |

X-ray Diffraction for Crystalline State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of Diazene, bis(4-nitrophenyl)-, 1-oxide has not been detailed in the surveyed literature, data from closely related azoxybenzene (B3421426) derivatives can provide insight. mdpi.com A crystal structure analysis would confirm the connectivity and establish the geometry of the central C-N(O)=N-C core. It is expected that the molecule would adopt a trans configuration about the N=N double bond, which is generally more stable than the cis isomer.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, thereby assessing its purity and monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the synthesis of Diazene, bis(4-nitrophenyl)-, 1-oxide. For instance, in its synthesis via the oxidation of 4,4'-dinitroazobenzene, TLC on silica (B1680970) gel plates can be used to track the disappearance of the starting material and the appearance of the more polar product. A typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.

For purification, column chromatography is the standard preparative technique. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and the components are separated by eluting with an appropriate solvent system, allowing for the isolation of the pure Diazene, bis(4-nitrophenyl)-, 1-oxide. Recrystallization from a suitable solvent is also a common final step for obtaining a highly pure crystalline product. mdpi.comresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the mass percentages of each element present, which can then be compared against theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for confirming the stoichiometry and purity of a synthesized chemical substance.

For Diazene, bis(4-nitrophenyl)-, 1-oxide, the molecular formula is C₁₂H₈N₄O₅. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 288.22 g/mol .

The theoretical percentages are essential benchmarks for validating the results of experimental elemental analysis. While specific experimental data for this compound are not widely published, the table below outlines the expected theoretical values that would be used to confirm the identity of a sample of Diazene, bis(4-nitrophenyl)-, 1-oxide.

Table 1: Theoretical Elemental Composition of Diazene, bis(4-nitrophenyl)-, 1-oxide

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 50.01 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.80 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 19.44 |

| Oxygen | O | 15.999 | 5 | 79.995 | 27.75 |

Surface and Microscopic Characterization (e.g., SEM, TEM) for Material Morphology

The study of a material's surface and internal structure at a microscopic and nanoscopic level is critical for understanding its physical properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) is typically used to investigate the surface topography and composition of a material. It provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons. This would reveal details about the crystal shape, size distribution, and surface texture of solid Diazene, bis(4-nitrophenyl)-, 1-oxide.

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin slice of the sample. This technique provides information about the internal structure, crystallinity, and morphology of the material at a much higher resolution than SEM.

A review of available scientific literature indicates that detailed studies on the surface and microscopic characterization of Diazene, bis(4-nitrophenyl)-, 1-oxide using SEM and TEM have not been extensively reported. Such analyses would be a valuable area for future research to provide a more complete understanding of the material's solid-state properties.

Computational and Theoretical Chemistry Studies of Diazene, Bis 4 Nitrophenyl , 1 Oxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide, DFT methods can be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

Detailed research findings from DFT studies on related azoxybenzene (B3421426) derivatives indicate that the electronic properties are significantly influenced by the nature of the substituents on the phenyl rings. In the case of Diazene, bis(4-nitrophenyl)-, 1-oxide, the two nitro groups are strong electron-withdrawing groups, which would be expected to lower the energies of both the HOMO and LUMO orbitals and have a significant impact on the molecule's reactivity.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations would provide a quantitative measure of this gap for Diazene, bis(4-nitrophenyl)-, 1-oxide. Furthermore, the distribution of the HOMO and LUMO orbitals would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many nitroaromatic compounds, the LUMO is often localized on the nitro groups and the aromatic ring, indicating these are the primary sites for accepting electrons.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's stability and reactivity.

| Calculated Electronic Property | Significance for Diazene, bis(4-nitrophenyl)-, 1-oxide |

| Optimized Molecular Geometry | Provides the most stable three-dimensional arrangement of atoms. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for intermolecular interactions. |

| Reactivity Descriptors | Quantifies electronegativity, hardness, and softness to predict reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Diazene, bis(4-nitrophenyl)-, 1-oxide, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior.

The central azoxy bridge and the bonds connecting the phenyl rings to it allow for rotational freedom, leading to various possible conformers. MD simulations, by solving Newton's equations of motion for the system, can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion.

Such simulations can be performed in different environments, such as in the gas phase to study the intrinsic properties of an isolated molecule, or in a solvent to understand how intermolecular interactions with the surrounding medium affect its conformation. The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the most stable conformers.

| Parameter from MD Simulation | Information Gained for Diazene, bis(4-nitrophenyl)-, 1-oxide |

| Conformational Isomers | Identification of different stable spatial arrangements of the molecule. |

| Torsional Angle Distributions | Understanding the flexibility around rotatable bonds. |

| Potential Energy Surface | Mapping the energy landscape to find low-energy conformers. |

| Radial Distribution Functions | Describing the arrangement of solvent molecules around the solute. |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can be used to predict various spectroscopic signatures of Diazene, bis(4-nitrophenyl)-, 1-oxide, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For Diazene, bis(4-nitrophenyl)-, 1-oxide, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro groups (NO2), the N=N stretch of the diazene group, the N-O stretch of the oxide, and various vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

Intermolecular Interactions: The nature and strength of intermolecular interactions in the solid state can be investigated using computational techniques like Hirshfeld surface analysis and quantum chemical calculations on molecular clusters. For Diazene, bis(4-nitrophenyl)-, 1-oxide, the polar nitro groups and the azoxy bridge would be expected to participate in significant dipole-dipole interactions and potentially weak hydrogen bonds in the crystalline state.

| Spectroscopic Signature | Predicted Information for Diazene, bis(4-nitrophenyl)-, 1-oxide |

| IR Vibrational Frequencies | Positions of absorption bands corresponding to specific bond vibrations. |

| 1H NMR Chemical Shifts | Prediction of the resonance frequencies for each hydrogen atom. |

| 13C NMR Chemical Shifts | Prediction of the resonance frequencies for each carbon atom. |

| Intermolecular Interaction Energies | Quantification of the strength of non-covalent interactions in the solid state. |

Computational Assessment of Energetic Properties and Thermal Stability for Diazene Oxide Derivatives

Given the presence of nitro groups, Diazene, bis(4-nitrophenyl)-, 1-oxide can be considered an energetic material. Computational chemistry plays a crucial role in the assessment of the energetic properties and thermal stability of such compounds.

Heat of Formation (HOF): The HOF is a key parameter for determining the energy content of a molecule. It can be calculated using various computational methods, including isodesmic reactions, which help to reduce errors in the calculations.

Bond Dissociation Energy (BDE): The thermal stability of an energetic compound is often related to the strength of its weakest bond. The C-NO2 bond is frequently the trigger linkage in the decomposition of nitroaromatic compounds. DFT calculations can be used to compute the BDE for various bonds in Diazene, bis(4-nitrophenyl)-, 1-oxide, identifying the most likely initial step in its thermal decomposition. A theoretical study on a similar compound, 3,3′-dinitro-4,4′-azoxyfurazan, revealed that the C-N bond on the side of the O-atom of the azoxy group is relatively weak.

Detonation Properties: For energetic materials, computational codes can be used to predict detonation properties like detonation velocity and pressure based on the calculated HOF and density.

| Energetic Property | Computational Assessment for Diazene, bis(4-nitrophenyl)-, 1-oxide |

| Heat of Formation (HOF) | Calculation of the energy released or absorbed upon formation of the compound. |

| C-NO2 Bond Dissociation Energy | Prediction of the energy required to break the bond between the nitro group and the aromatic ring. |

| N-N and N-O Bond Dissociation Energies | Assessment of the stability of the central azoxy bridge. |

| Detonation Velocity and Pressure | Estimation of the performance of the compound as an energetic material. |

Theoretical Investigations of Optical and Nonlinear Optical (NLO) Behavior

The extended π-conjugated system in Diazene, bis(4-nitrophenyl)-, 1-oxide, featuring electron-withdrawing nitro groups, suggests that it may possess interesting optical and nonlinear optical (NLO) properties.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands in the UV-visible spectrum.

| Optical Property | Theoretical Prediction for Diazene, bis(4-nitrophenyl)-, 1-oxide |

| Maximum Absorption Wavelength (λmax) | Prediction of the wavelength of maximum light absorption in the UV-visible spectrum. |

| Oscillator Strength | Calculation of the intensity of electronic transitions. |

| First-Order Hyperpolarizability (β) | Assessment of the second-order NLO response. |

| Higher-Order Hyperpolarizabilities | Evaluation of higher-order NLO effects. |

Chemical Transformations and Reactivity Profiles of Diazene, Bis 4 Nitrophenyl , 1 Oxide

Oxidation Reactions to Higher Oxidation States

The oxidation of the azoxy functional group in Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide to a higher oxidation state, such as a diazene 1,1-dioxide (azoxy-N,N'-dioxide), is not a commonly reported transformation. The presence of strongly deactivating nitro groups on the aromatic rings makes the molecule resistant to further oxidation.

However, the synthesis of the parent compound itself can be achieved through the oxidation of the corresponding azo compound, 4,4'-dinitroazobenzene (B14157291). This reaction highlights the relative stability of the azoxy functional group. The oxidation of azobenzenes to azoxybenzenes can be accomplished using various oxidizing agents, particularly organic peroxy acids. cdnsciencepub.com For instance, treating azobenzene with peracetic acid, typically generated in situ from glacial acetic acid and 30% hydrogen peroxide, yields azoxybenzene (B3421426). cdnsciencepub.com In the specific case of 4,4'-dinitroazobenzene, a stronger oxidizing agent like fuming nitric acid has been used to achieve the conversion to 4,4'-dinitroazoxybenzene at room temperature. cdnsciencepub.com

The general order of oxidizing power for peroxy acids is CF₃CO₃H > CH₃CO₃H > H₂O₂, which is related to the acidity of the O-H bond. wikipedia.org This suggests that stronger peroxy acids would be more effective for oxidizing electron-deficient azo compounds.

Reduction Reactions to Azo Compounds, Hydrazines, and Amines

Diazene, bis(4-nitrophenyl)-, 1-oxide can undergo reduction at both the azoxy bridge and the peripheral nitro groups. The product obtained depends on the choice of the reducing agent and the reaction conditions, allowing for selective transformation into azo compounds, hydrazines, or amines.

The partial reduction of the azoxy moiety to the corresponding azo compound, 4,4'-dinitroazobenzene, is a common transformation. This can be achieved using various reagents. For example, the reduction of nitroarenes to azoxybenzenes often proceeds via intermediates that can be further reduced to azo compounds. mdpi.comresearchgate.net The use of Li[AlH₄] on a related precursor, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580), resulted in the formation of the azo compound, indicating its potency in reducing the azoxy group. mdpi.comresearchgate.net

A wider range of reducing agents has been employed for the synthesis of azoxybenzenes from nitroaromatics, which can also influence the subsequent reduction to the azo stage. These include:

Sodium arsenite

Sodium alkoxides

Alkali metal borohydrides mdpi.comresearchgate.net

Zinc dust in the presence of BiCl₃ or NH₄Cl mdpi.comresearchgate.net

Catalytic hydrogenation mdpi.comresearchgate.net

Complete reduction of both the azoxy and nitro groups leads to the formation of the corresponding aromatic amines. Catalytic hydrogenation is a powerful method for this exhaustive reduction. Conversely, milder, and more selective reducing agents can be used. For instance, glucose in an alkaline medium has been demonstrated as an eco-friendly reductant for the selective conversion of nitroarenes to azoxybenzenes, often minimizing the over-reduction to azo compounds. mdpi.com

The following table summarizes the expected products from the reduction of Diazene, bis(4-nitrophenyl)-, 1-oxide under different conditions.

| Reagent/Condition | Primary Product(s) | Functional Group(s) Reduced |

| Mild Reducing Agents (e.g., NaBH₄) | 4,4'-Dinitroazobenzene | Azoxy group |

| Strong Reducing Agents (e.g., Li[AlH₄]) | 4,4'-Dinitroazobenzene | Azoxy group |

| Catalytic Hydrogenation (controlled) | 4,4'-Dinitrophenylhydrazine | Azoxy and Azo groups |

| Catalytic Hydrogenation (exhaustive) | 4,4'-Diaminobenzene | Azoxy and Nitro groups |

| Glucose (in alkaline medium) | Selective for nitro group reduction | Nitro groups (in precursor synthesis) |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The electronic nature of the aromatic rings in Diazene, bis(4-nitrophenyl)-, 1-oxide is heavily influenced by the strong electron-withdrawing effects of both the nitro groups and the azoxy bridge. This renders the rings electron-deficient and governs their susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing nitro groups, particularly at the para positions, makes the aromatic rings highly activated towards nucleophilic aromatic substitution (SNAr). youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (if present), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is a critical factor for the reaction to occur. youtube.com For a nucleophilic substitution to take place on the rings of Diazene, bis(4-nitrophenyl)-, 1-oxide, a suitable leaving group (such as a halogen) would need to be present on the ring, typically ortho or para to a nitro group. youtube.com The electron-deficient nature of the rings in the parent compound makes them susceptible to attack by strong nucleophiles.

Electrophilic Aromatic Substitution (EAS)

Conversely, the aromatic rings are strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com In EAS reactions, such as nitration or sulfonation, the benzene (B151609) ring acts as a nucleophile to attack a strong electrophile (e.g., the nitronium ion, NO₂⁺). chemguide.co.uklibretexts.orgalevelh2chemistry.com The potent electron-withdrawing character of the nitro and azoxy substituents significantly reduces the nucleophilicity of the phenyl rings, making them highly resistant to attack by electrophiles. Any attempt at electrophilic substitution would require extremely harsh reaction conditions, and further substitution would be difficult to achieve.

Coordination Chemistry and Ligand Properties in Metal Complexes

While specific studies on the coordination chemistry of Diazene, bis(4-nitrophenyl)-, 1-oxide are not widely documented, the structural features of azoxyarenes suggest potential for them to act as ligands in metal complexes. Potential coordination sites in the molecule include the oxygen atom of the N-oxide group, the lone pairs on the diazene nitrogen atoms, and the oxygen atoms of the nitro groups.

Aromatic azo compounds are known to form metal complexes. nih.gov The azo moiety can coordinate to metal centers, acting as a Lewis base. wikipedia.org By extension, the azoxy group, with its additional N-oxide donor site, presents multiple possibilities for coordination. Studies have reported the formation of silver and palladium complexes with various aromatic azo and azoxy compounds. acs.org The coordination of these ligands can lead to the formation of diverse supramolecular structures with potential applications in catalysis and materials science. nih.govfrontiersin.org Given this precedent, it is plausible that Diazene, bis(4-nitrophenyl)-, 1-oxide could coordinate with various transition metals, although the strong electron-withdrawing nature of the nitro groups might modulate the donor ability of the azoxy bridge.

Photochemical Reactions and Photoisomerization of Azoxyarenes

Azoxyarenes are known to undergo characteristic photochemical reactions, primarily photoisomerization and photorearrangement.

Photoisomerization

Like their azo counterparts, azoxybenzenes can exist as (E) and (Z) isomers. The interconversion between these isomers can often be induced photochemically. Irradiation with light of an appropriate wavelength can promote the isomerization around the N=N double bond. wikipedia.org Nitric oxide has also been shown to be an efficient catalyst for the cis-trans (E/Z) isomerization of diazenes, with a proposed mechanism involving the interaction of nitric oxide with the lone pairs of the diazene nitrogen atoms. researchgate.net

Wallach Rearrangement

A hallmark reaction of azoxybenzenes is the Wallach rearrangement, which is the conversion of an azoxybenzene into a hydroxyazobenzene, typically promoted by a strong acid like sulfuric acid. wikipedia.org The mechanism is thought to involve the diprotonation of the azoxy oxygen atom, followed by the elimination of water to form a dicationic intermediate. Subsequent nucleophilic attack by water (from the solvent) or the conjugate base of the acid (e.g., HSO₄⁻) at the para position of one of the aromatic rings, followed by deprotonation, yields the p-hydroxyazo product. wikipedia.org The phenolic oxygen in the final product originates from the solvent, not from the azoxy group itself. wikipedia.org

Regioselectivity and Chemoselectivity in Synthetic Applications

The multiple reactive sites in Diazene, bis(4-nitrophenyl)-, 1-oxide raise important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the reduction of this compound, a key challenge is the selective reduction of either the nitro groups or the azoxy group. As seen in the synthesis of related compounds, it is possible to selectively reduce a nitro group to form an azoxy bridge while leaving other reducible functional groups, such as acetals, intact. mdpi.comresearchgate.net This demonstrates that with the correct choice of reagent, high chemoselectivity can be achieved. For instance, using milder reducing agents might favor the reduction of the azoxy group to the azo group while leaving the nitro groups untouched. Conversely, specific catalytic systems might be developed to reduce the nitro groups preferentially.

Regioselectivity concerns the position at which a reaction occurs. In the case of nucleophilic aromatic substitution on a derivative of this molecule (e.g., with a leaving group present), the regioselectivity of the nucleophilic attack would be directed by the powerful activating effect of the nitro groups, favoring substitution at the ortho and para positions relative to them. youtube.com In unsymmetrical azoxyarenes, reactions such as the Wallach rearrangement can also exhibit regioselectivity, with the incoming nucleophile preferentially attacking one of the two non-equivalent aromatic rings.

The ability to control both chemo- and regioselectivity is crucial for utilizing Diazene, bis(4-nitrophenyl)-, 1-oxide and related structures as building blocks in organic synthesis. nih.gov

Advanced Applications and Functional Materials Based on Diazene, Bis 4 Nitrophenyl , 1 Oxide

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The azoxy group's reactivity makes compounds like Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide valuable as building blocks in fine organic synthesis. mdpi.comresearchgate.net The presence of nitro groups, which can be readily reduced to amines or transformed into other functionalities, further enhances its synthetic utility. This allows for the construction of more complex, polyfunctional molecules.

Researchers have demonstrated the use of related azoxybenzenes as foundational structures for creating elaborate molecules. For instance, a similar compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, was synthesized via the reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). mdpi.comresearchgate.net This intermediate was then deprotected to yield 1,2-bis(4-formylphenyl)diazenoxide, a bis-aldehyde that serves as a versatile precursor for synthesizing macrocycles, polymers, and other complex structures. mdpi.comresearchgate.net This highlights a common strategy where the core azoxybenzene (B3421426) structure is first established and then the peripheral functional groups (in this case, protected aldehydes) are manipulated.

The nitrophenyl groups in Diazene, bis(4-nitrophenyl)-, 1-oxide are key to its function as a synthetic intermediate. Nitroaromatic compounds are well-established precursors in the synthesis of heterocycles. researchgate.netnih.govscribd.com Through reactions like cyclocondensation, the nitrophenyl moieties can be incorporated into larger heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. nih.govfrontiersin.org The reduction of the nitro groups to amines provides a pathway to amides, imines, and diazonium salts, opening up a vast landscape of potential chemical transformations.

Table 1: Synthetic Transformations of Related Nitrophenyl and Azoxy Compounds

| Starting Material Precursor | Reagents | Product | Application Area | Reference |

|---|---|---|---|---|

| 2-(4-nitrophenyl)-1,3-dioxolane | Glucose, NaOH | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Building block for bis-aldehydes | mdpi.comresearchgate.net |

| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Hydroxylamine (B1172632) hydrochloride, NaOH | 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole | Synthesis of heterocyclic compounds | researchgate.net |

Design and Development of High-Energy Density Materials (HEDMs) Utilizing Diazene Oxide Moieties

The combination of a nitrogen-rich diazene oxide core and energetic nitro groups makes Diazene, bis(4-nitrophenyl)-, 1-oxide and its derivatives prime candidates for the development of High-Energy Density Materials (HEDMs). researchgate.netmdpi.com Nitrogen-rich heterocycles and compounds with multiple N-N and C-N bonds are sought after in energetic materials because they release a large amount of energy upon decomposition, forming stable N₂ gas. mdpi.com The N-oxide functionality not only increases the oxygen balance of a molecule—a critical factor for efficient combustion—but can also enhance its density and thermal stability. chemistry-chemists.com

A key challenge in HEDM research is balancing high energy output with sufficient stability to prevent accidental detonation. researchgate.net The strategic incorporation of certain functional groups can enhance molecular stability. mdpi.com Research on a related N8-type energetic compound, 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), demonstrated that the inclusion of amide groups significantly improved its stability without compromising its high detonation performance. mdpi.com This principle suggests that modifications to the core structure of Diazene, bis(4-nitrophenyl)-, 1-oxide could be used to fine-tune its energetic properties. The rigid phenyl backbone of the compound provides a stable scaffold for the energetic functionalities.

Table 2: Comparison of Properties of Nitrogen-Rich Energetic Compounds

| Compound | Key Structural Features | Detonation Velocity (D) | Detonation Pressure (P) | Impact Sensitivity (IS) | Reference |

|---|---|---|---|---|---|

| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) (S8) | N8 chain, Nitro groups, Amide groups | 8317 m s⁻¹ | 28.27 GPa | 10 J | mdpi.com |

| Fused Triazolo-1,2,4-triazine N-oxide derivative | Fused rings, N-oxide, Nitro group | 9169 m s⁻¹ | Not specified | >60 J | researchgate.net |

Applications in Liquid Crystalline Systems and Optoelectronic Devices

Azoxybenzenes are a classic and widely studied class of liquid crystals. mdpi.comresearchgate.net The rod-like shape of molecules such as Diazene, bis(4-nitrophenyl)-, 1-oxide is conducive to the formation of mesophases (the state of matter between liquid and solid). The specific nature of the terminal substituents on the phenyl rings plays a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. actachemicamalaysia.com

Studies on analogous compounds demonstrate this structure-property relationship. For example, alkoxy-substituted azoxybenzenes are well-known for their liquid crystalline behavior. chemeo.com Furthermore, fluorinated derivatives of azoxybenzene are investigated for their potential in display technologies, with different substitutions influencing melting points and intermolecular forces. The strong dipole moment associated with the nitro groups in Diazene, bis(4-nitrophenyl)-, 1-oxide is expected to significantly influence its intermolecular interactions and, consequently, its mesomorphic properties. The electron-withdrawing nature of the nitro groups can lead to strong π-π stacking and dipole-dipole interactions, which could favor the formation of highly ordered smectic phases at elevated temperatures.

From an optoelectronics perspective, the extended π-conjugated system that spans the entire molecule, including the phenyl rings and the central azoxy bridge, is of great interest. This conjugation gives rise to strong absorption in the UV-visible region. actachemicamalaysia.com The presence of electron-donating and electron-withdrawing groups on the phenyl rings can tune the electronic structure, affecting the color and nonlinear optical properties of the material. The significant intramolecular charge transfer character, enhanced by the powerful electron-withdrawing nitro groups, makes such compounds potential candidates for applications in optical switching and data storage.

Catalytic Roles in Organic Transformations

While the primary applications of Diazene, bis(4-nitrophenyl)-, 1-oxide have been in synthesis and materials science, the potential catalytic role of such structures is an emerging area of interest. Although direct catalytic applications of this specific molecule are not widely documented, related compounds and functionalities are known to participate in or influence catalytic processes.

For example, nitroaromatic compounds can act as oxidants in certain catalytic cycles. More relevantly, the reduction of nitrophenols is a benchmark reaction for testing the efficacy of new catalysts. mdpi.com Nanoparticles of metals like silver, gold, and palladium are often evaluated for their ability to catalyze the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of a reducing agent like NaBH₄. mdpi.com While in this context the nitrophenol is the substrate, it demonstrates the chemical reactivity centered at the nitro group that could potentially be harnessed in a catalytic system. The azoxybenzene core could serve as a scaffold for catalytically active metal centers, with the electronic properties of the ligand being tunable via the substituents on the phenyl rings.

Fundamental Chemical Research Probes

Diazene, bis(4-nitrophenyl)-, 1-oxide serves as an excellent model compound for fundamental chemical research, allowing scientists to probe the interplay between molecular structure, electronic properties, and material function. The well-defined and rigid structure, combined with the presence of spectroscopically active groups (nitro and azoxy), makes it amenable to a variety of analytical and computational techniques.

In the field of energetic materials, theoretical studies on molecules with similar backbones are used to understand the fundamentals of stability. For instance, the analysis of electrostatic potential surfaces (ESPs) helps in correlating molecular electronic structure with sensitivity to mechanical stimuli like impact and friction. mdpi.com By calculating regions of positive and negative electrostatic potential, researchers can predict reactive sites and understand intermolecular interactions that govern crystal packing and stability. mdpi.com Diazene, bis(4-nitrophenyl)-, 1-oxide is an ideal candidate for such studies to elucidate how the N-oxide bridge and nitro groups influence the electronic landscape and, by extension, the material's sensitivity and energy content.

The molecule can also be used as a probe to study reaction mechanisms, particularly nucleophilic aromatic substitution, given the electron-deficient nature of the nitrophenyl rings. The kinetics and regioselectivity of such reactions can provide deep insights into electronic effects transmitted across the diazene oxide bridge.

Structure Activity Relationships and Design Principles for Diazene Oxide Derivatives

Impact of Nitro Group Position and Other Substituents on Molecular Properties and Reactivity

The presence and positioning of substituents on the phenyl rings of diazene (B1210634) oxides have a profound impact on the molecule's reactivity and properties. The nitro group (–NO₂) is a strong electron-withdrawing group, and its effects are particularly significant when located at the ortho and para positions relative to the diazene linkage.

The nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This is because it withdraws electron density from the ring, and this effect is most pronounced at the ortho and para positions through resonance stabilization. shaalaa.comquora.com This electronic influence facilitates the attack of nucleophiles at these positions. shaalaa.com The negative charge that develops in the intermediate of a nucleophilic substitution reaction can be delocalized onto the nitro group, stabilizing the transition state. quora.com In contrast, a meta-positioned nitro group exerts its electron-withdrawing effect primarily through induction, which is a less powerful influence than resonance. quora.com

In the case of "Diazene, bis(4-nitrophenyl)-, 1-oxide," the two nitro groups in the para positions significantly influence the electronic properties of the entire molecule. This can be contrasted with its isomer, "Diazene, bis(3-nitrophenyl)-," where the nitro groups are in the meta position. lookchem.comnih.gov The strong electron-withdrawing nature of the para-nitro groups in the target compound makes the phenyl rings electron-deficient and influences the reactivity of the azoxy core. This principle is exploited in various chemical syntheses; for instance, the reduction of nitro compounds is a widely used method for preparing azoxybenzenes. mdpi.comresearchgate.net However, the presence of other reducible functional groups can lead to complications, as seen in the reduction of nitroaromatic aldehydes or ketones where the carbonyl group may also be reduced. researchgate.net

The introduction of other substituents further modulates these properties. For example, electron-donating groups like alkoxy or amino groups would have the opposite effect of the nitro group, increasing the electron density on the aromatic rings and altering the molecule's reactivity profile and physical properties.

Comparative Studies with Related Diazene Oxide Analogues

To understand the specific properties imparted by the 4-nitrophenyl groups, it is useful to compare "Diazene, bis(4-nitrophenyl)-, 1-oxide" with its analogues bearing different substituents. These comparisons highlight how varying the electronic nature of the substituents—from strongly electron-withdrawing to electron-donating—alters the fundamental characteristics of the diazene oxide framework.

Analogues such as Diazene, bis(4-methoxyphenyl)-, 1-oxide and Diazene, bis(4-ethoxyphenyl)-, 1-oxide, which feature electron-donating alkoxy groups, present a stark contrast to the electron-deficient nature of the nitro-substituted compound. chemeo.comchemeo.com Another relevant analogue is 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, which can be synthesized by the reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). mdpi.comresearchgate.net This compound serves as a synthetic intermediate, where the dioxolane group acts as a protected aldehyde, demonstrating how functional groups can be installed for subsequent chemical transformations. mdpi.com

A comparison of the basic molecular properties of these analogues illustrates the structural diversity within this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Electronic Effect |

|---|---|---|---|---|

| Diazene, bis(4-nitrophenyl)-, 1-oxide | C₁₂H₈N₄O₅ | 288.22 (calculated) | -NO₂ | Strongly Electron-Withdrawing |

| Diazene, bis(4-methoxyphenyl)-, 1-oxide | C₁₄H₁₄N₂O₃ | 258.27 | -OCH₃ | Electron-Donating |

| Diazene, bis(4-ethoxyphenyl)-, 1-oxide | C₁₆H₁₈N₂O₃ | 286.33 | -OCH₂CH₃ | Electron-Donating |

| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | C₁₈H₁₈N₂O₅ | 342.35 (calculated) | -C₆H₄-(1,3-dioxolan-2-yl) | Protected Aldehyde (Synthetic Handle) |

Data sourced from references mdpi.comchemeo.comchemeo.com. Molecular formula and weight for the title compound are based on its structure.

These comparative studies are essential for establishing structure-property relationships, which in turn guide the rational design of new molecules. For example, the synthesis of nitrogen-bridged diazocines with bromo- or iodo-substituents on the phenyl rings was undertaken to modulate their photophysical properties. nih.gov

Rational Design Strategies for Novel Diazene Oxide Frameworks

Rational design involves the intentional construction of molecules to achieve specific, targeted properties. For diazene oxide derivatives, this means strategically selecting building blocks and synthetic routes to create novel frameworks with desired functionalities, such as enhanced energetic performance, specific liquid crystalline behavior, or utility as synthetic intermediates. mdpi.comroyalsocietypublishing.org

A key strategy in rational design is the incorporation of functional groups that impart desired characteristics. The combination of an azoxy group (N(O)=N) and a nitro group (–NO₂) into a single "nitrodiazene oxide" (NDO) functional group is a modern approach to designing high-performance energetic materials. royalsocietypublishing.orgresearchgate.net These NDOs can offer superior densities and enthalpies of formation compared to their nitro-only counterparts, making them attractive targets in materials science. royalsocietypublishing.orgresearchgate.net

Design principles for novel frameworks often focus on:

Enhancing Performance for Specific Applications: For energetic materials, this involves increasing nitrogen and oxygen content to improve oxygen balance, density, and detonation velocity. researchgate.net The synthesis of compounds like 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), an N8-chain compound, exemplifies a design strategy where a diazene bridge links two nitrogen-rich heterocyclic rings to create a high-energy molecule with enhanced stability. nih.gov

Introducing Synthetic Handles: Incorporating functional groups that can be easily converted into other groups allows the diazene oxide to serve as a versatile building block. The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide is a prime example, where the dioxolane protects a formyl group that can be later deprotected for further reactions. mdpi.comresearchgate.net

Controlling Molecular Geometry: The synthesis of bridged systems, like diazocines, is a strategy to control the stereochemistry around the N=N bond, influencing properties like photoswitching behavior. nih.gov

The development of new synthetic methods is crucial for realizing these designs. Catalytic methods for diazene synthesis from amines, for instance, open up pathways for creating highly congested or complex aliphatic diazenes that were previously inaccessible. nih.gov Similarly, understanding reaction mechanisms, such as the potential for dinitrogen extrusion from diazenes to form carbon-carbon bonds, allows for their application in constructing strained molecular scaffolds. rhhz.net These synthetic advancements, coupled with a deep understanding of structure-activity relationships, form the foundation of rational design for novel diazene oxide frameworks.

Future Research Directions and Perspectives for Diazene, Bis 4 Nitrophenyl , 1 Oxide

Innovations in Sustainable and Green Synthesis Methodologies

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthesis routes for key compounds. Future research on Diazene (B1210634), bis(4-nitrophenyl)-, 1-oxide will likely prioritize the replacement of conventional synthetic methods, which often rely on harsh reagents and generate significant waste, with more sustainable alternatives.

A promising avenue lies in the use of eco-friendly reducing agents. For instance, research on the synthesis of related azoxybenzenes has demonstrated the successful use of glucose as a green reductant in an aqueous-ethanolic medium. mdpi.comresearchgate.net This approach, which reduces the reliance on heavy metals or complex hydrides, could be adapted for the selective reduction of 4-nitrobenzenamine or the reductive dimerization of 1-nitro-4-nitrosobenzene (B3190631) to form the target compound. Exploring other biorenewable reductants and solvent systems, such as deep eutectic solvents or supercritical fluids, represents another critical research frontier.

Furthermore, catalytic approaches offer significant potential for greening the synthesis of azoxyaromatics. Future investigations could focus on developing heterogeneous catalysts that facilitate the selective oxidation of anilines or the reductive coupling of nitroaromatics with high efficiency and recyclability. nih.gov The goal is to design processes that minimize energy consumption, reduce waste streams, and utilize renewable feedstocks, aligning the synthesis of Diazene, bis(4-nitrophenyl)-, 1-oxide with the principles of green chemistry.

Table 1: Potential Green Synthesis Strategies

| Strategy | Key Features | Potential Advantages |

| Biorenewable Reductants | Use of reagents like glucose. mdpi.comresearchgate.net | Reduced toxicity, lower environmental impact, high selectivity. |

| Aqueous Media | Performing reactions in water or water-ethanol mixtures. mdpi.com | Eliminates hazardous organic solvents, improves safety. |

| Heterogeneous Catalysis | Development of recyclable solid catalysts. | Simplifies product purification, allows for continuous processes. |